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Compound of Interest |

Compound Name: N-cyclohexyl-2-hydroxyacetamide
CAS No.: 90204-88-9
Cat. No.: B3300468
- 7

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug
Development Professionals Compound Profile: N-cyclohexyl-2-hydroxyacetamide (CAS:
90204-88-9)

Executive Summary & Chemical Rationale

N-cyclohexyl-2-hydroxyacetamide is a secondary

-hydroxyamide utilized extensively as a core scaffold in medicinal chemistry to probe structure-
activity relationships (SAR) and as a precursor in materials science for low-molecular-weight
gelators.

The synthesis of this compound from cyclohexylamine presents a classic challenge in organic
chemistry: the direct coupling of an amine with a carboxylic acid (glycolic acid) heavily favors
the formation of an unreactive ammonium carboxylate salt rather than the desired amide bond.
To overcome this thermodynamic sink, the synthesis must proceed via electrophilic activation of

the acyl donor.
This application note details two field-proven, self-validating synthetic pathways:

e The Acylation-Hydrolysis Route: A highly scalable, two-step process leveraging chloroacetyl
chloride.
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o The Direct Amidation Route: A one-step, green-chemistry-aligned protocol utilizing
carbodiimide coupling (EDC/HOBt) with glycolic acid.

Physicochemical Data & Target Metrics

Before initiating the synthesis, it is critical to establish the target physicochemical parameters
for quality control and validation.

Table 1: Physicochemical Properties of N-cyclohexyl-2-hydroxyacetamide

Property Value Analytical Relevance

Molecular Formula C8H15N0O2 MS target mass confirmation

ESI-MS [M+H]+ expected at

Molecular Weight 157.21 g/mol
m/z 158.2
CAS Number 90204-88-9 Literature cross-referencing
Predicts moderate retention on
XLogP3 0.7

RP-HPLC

Influences TLC mobility (polar
Topological Polar Surface Area  49.3 A2 v

compound)
Hydrogen Bond 52 Strong intermolecular
Donors/Acceptors hydrogen bonding

Pathway A: Two-Step Acylation-Hydrolysis (Scalable

Route)
Mechanistic Causality

The most direct and cost-efficient synthesis involves a nucleophilic acyl substitution between
cyclohexylamine and chloroacetyl chloride. Because chloroacetyl chloride is a highly reactive
electrophile, the reaction proceeds rapidly at 0 °C (Schotten-Baumann conditions) . However,
the resulting intermediate, 2-chloro-N-cyclohexylacetamide, is a toxic alkylating agent. A
subsequent base-catalyzed hydrolysis (S_N2 displacement of the
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-chloride by a hydroxide ion) safely converts this intermediate into the significantly less
hazardous

-hydroxyamide (glycolate derivative) .

Cyclohexylamine Schotten-Baumann 2-Chloro-N- Base Hydrolysis N-cyclohexyl-2-
+ Chloroacetyl Chloride Acylation (Et3N, 0°C) cyclohexylacetamide (NaOH, H20, 4) hydroxyacetamide
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Workflow of the two-step acylation-hydrolysis synthesis route.

Protocol 1.1: Synthesis of 2-Chloro-N-
cyclohexylacetamide

e Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve cyclohexylamine
(1.0 eq, 10 mmol) and triethylamine (Et3N, 1.2 eq, 12 mmol) in anhydrous dichloromethane
(DCM, 20 mL).

o Causality: Et3N acts as a hon-nucleophilic acid scavenger, neutralizing the HCI byproduct
to prevent the protonation of cyclohexylamine, which would halt the reaction.

Addition: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq, 11
mmol) dropwise over 15 minutes.

Reaction: Remove the ice bath and stir at room temperature for 2—4 hours.

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the
agueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCI (to
remove unreacted amine) and brine. Dry over anhydrous MgSO4, filter, and concentrate
under reduced pressure.

Protocol 1.2: Base Hydrolysis to Target Compound

» Hydrolysis: Dissolve the crude 2-chloro-N-cyclohexylacetamide in ethanol (15 mL). Add 2M
aqueous NaOH (3.0 eq).

o Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4—6 hours.

o Causality: Elevated temperature provides the activation energy required for the hydroxide
ion to overcome the steric hindrance of the adjacent bulky amide group during the S_N2
displacement.

» Neutralization: Cool the mixture to room temperature and carefully neutralize to pH 7 using
1M HCI.
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o Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash
with brine, dry over MgSO4, and concentrate. Purify the crude product via recrystallization
from an ethanol/water mixture or silica gel chromatography.

Pathway B: Direct Amidation via EDC/HOBt (Green

Route)
Mechanistic Causality

To bypass the toxic chloroacetamide intermediate, direct coupling of cyclohexylamine with
glycolic acid can be achieved using peptide coupling reagents. Carbodiimides like 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive
O-acylisourea. Because O-acylisoureas are prone to side reactions (e.g., rearrangement to
unreactive N-acylureas), Hydroxybenzotriazole (HOBt) is added. HOBt rapidly attacks the O-
acylisourea to form a stable, yet highly amine-reactive OBt-active ester, ensuring a clean and
high-yielding amidation .

Glycolic Acid

EDC | HOBt
Activation

OBt-Active Ester
Intermediate

Cyclohexylamine

Nucleophilic Acyl Substitution /' Amine Attack

N-cyclohexyl-2-hydroxyacetamide

Click to download full resolution via product page

Mechanistic pathway of direct amidation using EDC/HOBLt coupling.
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Protocol 2: EDC/HOBt Coupling

Activation: Dissolve glycolic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide
(DMF, 15 mL) and cool to 0 °C. Add EDC-HCI (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12
mmol). Stir for 20 minutes to allow complete formation of the active ester.

Coupling: Add cyclohexylamine (1.1 eq, 11 mmol) followed by N,N-diisopropylethylamine
(DIPEA, 2.0 eq, 20 mmol).

Reaction: Allow the reaction to warm to room temperature and stir for 12—16 hours.

Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with
10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous
NaHCO3, and copious amounts of brine (to remove DMF).

Isolation: Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield the
target compound.

Self-Validation & Quality Control

A robust protocol must be self-validating. To ensure the integrity of the synthesized N-

cyclohexyl-2-hydroxyacetamide, perform the following analytical checks:

Table 2: Quality Control Parameters
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Analytical Method

Expected Observation

Causality / Interpretation

TLC (Silica, 5% MeOH in
DCM)

shift from ~0.8
(chloroacetamide) to ~0.4

(hydroxyacetamide).

The substitution of the non-
polar chloride atom with a
highly polar, hydrogen-bonding
hydroxyl group significantly
increases silica affinity.

H NMR (CDCI

, 400 MHz)

Upfield shift of the
-CH

singlet. Appearance of a broad
-OH peak (~3.5-4.5 ppm).

The oxygen atom is less
electronegative than the
chlorine atom in this specific
microenvironment, altering the
deshielding effect on the

adjacent protons.

IR Spectroscopy

Broad absorption band at
3200-3400 cm

Confirms the presence of the
newly formed O-H stretch
alongside the N-H stretch of

the secondary amide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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